
L-METHIONINE-N-FMOC (METHYL-13C)
Description
Systematic IUPAC Name and Structural Formula
The compound’s IUPAC name is (S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-(methylsulfanyl)butanoic acid with a ¹³C label on the methyl group. Structurally, it comprises:
- Backbone : A chiral methionine residue with an Fmoc-protected α-amino group.
- Side Chain : A thioether (-SCH₃) group, where the methyl group is replaced by ¹³CH₃ (99% isotopic purity).
- Protecting Group : The Fmoc moiety (fluorenylmethyloxycarbonyl) attached to the amino terminus.
Molecular formula : C₂₀H₂₁N¹³CO₄S (with ¹³C at the methyl position).
Structural Characteristics
Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
The Fmoc group is a base-labile carbamate widely used in SPPS. Its structure includes:
- Fluorene Core : A rigid bicyclic aromatic system.
- Methoxy Linker : Connects the fluorene to the carbonyl group.
- Carbamate Bond : Forms a stable but reversible protection for the α-amino group.
Key Properties :
Methyl-¹³C Isotopic Labeling Position
The ¹³C label is exclusively located on the methyl group of methionine’s side chain. This positioning enables:
- Spectral Discrimination : Distinguishes methionine’s methyl group from other ¹²C-containing carbons in NMR spectra.
- Metabolic Tracing : Tracks methionine’s incorporation into proteins or intermediates in metabolic pathways.
Structural Comparison :
Role of Isotopic Labeling in Modern Chemical Research
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C label enhances NMR sensitivity and resolution:
- ¹³C–¹H Heteronuclear Single Quantum Coherence (HSQC) : Identifies methionine residues in complex peptide structures.
- Direct ¹³C–¹³C Correlations : Maps carbon connectivity in isotopically enriched samples.
- Isotopologue Distribution Analysis : Quantifies ¹³C incorporation in metabolic intermediates (e.g., glycine, serine).
Example Workflow :
Metabolic Flux Analysis (MFA) and Isotopic Tracing
The ¹³C label enables precise tracking of methionine’s fate in biological systems:
- Photorespiration Studies : Monitors ¹³C flux through serine/glycine pathways in plants.
- Protein Turnover : Measures methionine incorporation into proteins via mass spectrometry.
Key Advantages :
Propriétés
Poids moléculaire |
372.44 |
---|---|
Pureté |
98% |
Origine du produit |
United States |
Analyse Des Réactions Chimiques
2.1. Deprotection
The Fmoc protecting group can be removed under basic conditions, typically using a solution of piperidine in dimethylformamide (DMF). This deprotection reveals the free amino group, which can then participate in further peptide synthesis.
The deprotection step must be optimized to avoid both hydrolysis and racemization of the amino acid.
2.2. Coupling Reactions
In peptide synthesis, L-Methionine-N-Fmoc (methyl-13C) is coupled with another amino acid or peptide. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are often utilized to enhance efficiency.
2.3. Oxidation
The sulfur in the methionine side chain can be oxidized to form sulfoxides and sulfones. These oxidation reactions can modify the properties of peptides and proteins containing methionine.
2.4. Alkylation
The sulfur atom in methionine can be alkylated by alkyl halides, resulting in sulfonium salts.
3.1. Fmoc Deprotection
The mechanism for Fmoc deprotection involves the base-catalyzed removal of the Fmoc group, releasing the free amine.
3.2. Peptide Coupling
Peptide coupling involves the activation of the carboxyl group of one amino acid, followed by nucleophilic attack by the amino group of another amino acid. This forms a peptide bond.
4.2. Metabolic Studies
The carbon-13 label allows researchers to track the metabolism of methionine-containing peptides and proteins. Techniques such as NMR spectroscopy can then be used to monitor the incorporation and transformation of the labeled methionine.
4.3. NMR Analysis
The 13C isotope can be used in NMR studies to investigate protein dynamics. Site-directed mutagenesis can be used to assign methyl resonances .
Data Table
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
L-Methionine | C5H11NO2S | 149.21 g/mol | Essential amino acid without protection or labeling |
N-Fmoc-L-Methionine | C20H21NO4S | 371.44 g/mol | Fmoc-protected form without isotopic labeling |
L-Methionine-N-Fmoc (methyl-13C) | C19[13C]H21NO4S | 372.44 g/mol | Combines isotopic labeling and protective Fmoc group, useful for peptide synthesis. |
L-Cysteine | C3H7NO2S | 121.16 g/mol | Contains sulfur but lacks the methyl group |
L-Leucine | C6H13NO2 | 131.17 g/mol | Non-polar branched-chain amino acid |
Comparaison Avec Des Composés Similaires
Research Findings and Limitations
- AdoMet Dependency : Methyl-¹³C labeling is indispensable for studying AdoMet-dependent methylation in eukaryotes, but its utility varies in prokaryotic systems (e.g., M. xanthus requires alternative precursors like [¹³C]acetate) .
- Isotope Dilution : High purity (≥99%) is critical to avoid signal dilution in NMR, as seen in yeast studies where [methyl-¹³C]AdoMet quantification required ≥200 scans for accuracy .
Q & A
Q. Q1: What experimental strategies optimize the incorporation of L-Methionine-N-FMOC (Methyl-13C) into proteins during metabolic labeling?
To maximize isotopic labeling efficiency, use Expi293™ Met (-) Expression Medium supplemented with L-Methionine-N-FMOC (Methyl-13C) for up to three cell passages prior to transfection. Empirically determine the optimal concentration of the labeled methionine to balance cell viability and labeling efficiency, as excessive concentrations can induce toxicity . Pre-culturing cells in labeled methionine-free medium enhances uptake during subsequent labeling phases.
Q. Q2: How can researchers validate successful isotopic incorporation of L-Methionine-N-FMOC (Methyl-13C) in biosynthetic studies?
Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to detect isotopic shifts. For example, in borosin peptide biosynthesis, LC-MS/MS analysis of S. oneidensis cultures supplemented with L-Methionine-N-FMOC (Methyl-13C) revealed an 85% enrichment of 13C in bis-N-methylated peptides, confirmed by isotopic distribution patterns in mass spectra .
Advanced Research Questions
Q. Q3: How should researchers resolve contradictions in methyl-13C incorporation observed across different biosynthetic pathways?
Contradictory results, such as the lack of methyl-13C incorporation into paraherquamide A’s β-methylproline ring despite precedents in bottromycin biosynthesis, necessitate systematic validation:
Verify precursor uptake : Use radiolabeled or dual-isotope tracers (e.g., [13C]-[2H]3-L-isoleucine) to confirm metabolic accessibility .
Analyze competing pathways : In paraherquamide A, [1-13C]-L-isoleucine (3.3–3.7% incorporation) indicated a four-electron oxidative cyclization pathway instead of direct methionine-derived methylation .
Cross-validate with genetic knockouts : Disrupt candidate methyltransferase genes to isolate pathway-specific contributions.
Q. Q4: What advanced methodologies enable tracing methyl-13C in dynamic metabolic networks?
Combine stable isotope-resolved metabolomics (SIRM) with high-resolution magic-angle spinning (HRMAS) ¹H-¹³C NMR. For instance, in melanoma models, L-[methyl-13C]methionine tracing revealed methionine-dependence phenotypes by quantifying 13C enrichment in intracellular S-adenosylmethionine (SAM) and glutathione, linking methyl flux to oncogenic metabolism .
Q. Q5: How can isotopic purity of L-Methionine-N-FMOC (Methyl-13C) impact structural studies in extracellular polymers?
In Penicillium fellutanum, [methyl-13C]pPxGM (phosphocholine-containing polysaccharide) was used to track phosphate recycling. LC-MS and NMR analyses showed that >99% isotopic purity minimized background noise, enabling precise detection of phosphocholine conversion to choline-O-sulfate and glycine betaine under phosphate-limiting conditions .
Methodological Considerations
Q. Q6: What are critical controls for ensuring specificity in methyl-13C tracer studies?
- Negative controls : Use unlabeled methionine to establish baseline isotopic distributions.
- Isotope dilution assays : Spike labeled samples with unlabeled standards to quantify incorporation efficiency.
- Pathway-specific inhibitors : For example, cycloleucine blocks SAM synthesis, isolating methionine-specific methylation events .
Q. Q7: How does methyl-13C labeling enhance mechanistic studies of enzyme catalysis?
In RiPP (ribosomally synthesized and post-translationally modified peptide) biosynthesis, methyl-13C labeling in S. oneidensis clarified the stereochemical course of methyltransferase activity. Kinetic isotope effect (KIE) studies using 13C/12C ratios differentiated between radical vs. polar methylation mechanisms .
Data Interpretation Challenges
Q. Q8: How to address low incorporation rates (<1%) of methyl-13C in natural product biosynthesis?
Low incorporation (e.g., 0.6% in marcortine’s monoketopiperazine ring) may indicate:
Competing methylation sources : Endogenous SAM pools may dilute the labeled precursor.
Rate-limiting enzymatic steps : Use time-course sampling to identify bottleneck reactions.
Alternative pathways : As seen in β-methylproline biosynthesis, isotopic tracing with non-methionine precursors (e.g., isoleucine) may reveal parallel routes .
Analytical Best Practices
Q. Q9: What are the advantages of tandem mass spectrometry (MS/MS) for methyl-13C studies?
MS/MS enables fragment-specific isotopic analysis. For example, in borosin peptide analysis, collision-induced dissociation (CID) localized 13C labels to N-methylated residues, distinguishing them from unmodified regions .
Q. Q10: How to quantify methyl-13C enrichment in complex biological matrices?
Use isotope ratio mass spectrometry (IRMS) coupled with gas chromatography (GC) for absolute quantification. Alternatively, ¹³C-edited ¹H NMR spectra (e.g., HSQC) resolve site-specific enrichment in proteins or metabolites .
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